2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine
Overview
Description
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H15FN2O and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine is associated with anticonvulsant activities . It has been suggested that this compound may interact with the Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway . TNIK has been identified as a potential target for the treatment of conditions like colorectal cancer (CRC), which is often associated with dysregulation of the Wnt/β-catenin signaling pathway .
Mode of Action
It is believed that the compound interacts with its targets, such as tnik, to exert its effects . This interaction could potentially lead to changes in the Wnt/β-catenin signaling pathway, which is crucial in many biological processes including cell proliferation, migration, and differentiation .
Biochemical Pathways
The compound this compound may affect the Wnt/β-catenin signaling pathway through its interaction with TNIK . This pathway plays a significant role in cellular processes and its dysregulation is often associated with diseases like CRC . The downstream effects of this interaction and the subsequent alteration of the Wnt/β-catenin pathway could potentially lead to changes in cell proliferation and migration .
Pharmacokinetics
It has been suggested that the compound exhibits considerable antitumor activity in the hct116 xenograft mouse model and shows favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with TNIK and the subsequent changes in the Wnt/β-catenin signaling pathway . This could potentially lead to suppression of CRC cell proliferation and migration . In addition, the compound has been found to exhibit anticonvulsant activities in a maximal electroshock (MES) test .
Biochemical Analysis
Biochemical Properties
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and leading to anticonvulsant activity . Additionally, this compound may interact with enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels and neuronal activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving GABAergic transmission . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. In neuronal cells, this compound can reduce excitability and prevent excessive neuronal firing, which is beneficial in conditions like epilepsy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory action and reducing neuronal excitability . This binding interaction is crucial for its anticonvulsant properties. Additionally, the compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of inhibitory neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on cellular function remain consistent, with sustained anticonvulsant activity observed in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant activity without notable adverse effects . At higher doses, some toxic effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, which may have implications for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its distribution to target sites. Its localization and accumulation within specific tissues are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is primarily localized in the neuronal cell membrane, where it interacts with GABA receptors . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular distribution of the compound influences its pharmacological effects and therapeutic potential .
Properties
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-1-2-11-9(7-10)8-14(4-3-13)5-6-15-11/h1-2,7H,3-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNKBPNZPFHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.